![molecular formula C16H18N6O5S B13807196 N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Green 9 is a multifunctional dye primarily used for coloring synthetic fibers such as polyester, nylon, and acrylic. It is known for its vibrant and long-lasting color, making it ideal for various applications, including textile dyeing, biological experiments, and clinical diagnostics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disperse Green 9 is synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The process typically involves diazotization followed by coupling reactions. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the formation of the desired dye compound .
Industrial Production Methods
In industrial settings, Disperse Green 9 is produced using large-scale reactors where the raw materials are mixed and subjected to specific reaction conditions. The dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Disperse Green 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines or other reduced forms of the dye .
Applications De Recherche Scientifique
Disperse Green 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Industry: Applied in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mécanisme D'action
Disperse Green 9 exerts its effects by binding to specific molecular targets within the fibers or biological tissues. The dye molecules penetrate the hydrophobic fibers, such as polyester, and form strong interactions with the polymer chains. This results in a vibrant and long-lasting color. In biological applications, the dye binds to cellular components, allowing researchers to visualize and track various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disperse Blue 1
- Disperse Yellow 3
- Disperse Red 11
Comparison
Disperse Green 9 is unique due to its specific molecular structure, which provides excellent color fastness and stability. Compared to other disperse dyes, it offers a broader range of applications, including its use in emerging fields such as dye-sensitized solar cells and functional textile processing .
Propriétés
Formule moléculaire |
C16H18N6O5S |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O5S/c1-4-20(5-2)10-6-11(18-9(3)23)15(12(7-10)19-17)16-13(21(24)25)8-14(28-16)22(26)27/h6-8,17H,4-5H2,1-3H3,(H,18,23) |
Clé InChI |
JSVOAOBXCPEPBS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C(=C1)N=N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




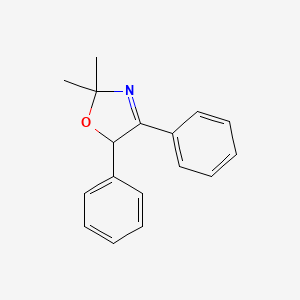
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
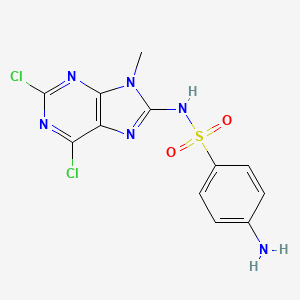
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
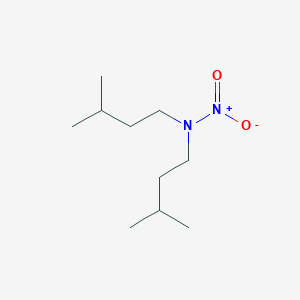
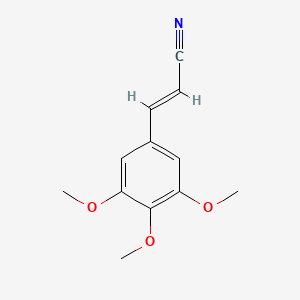
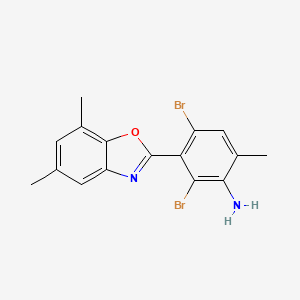
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

